molecular formula C42H56N12O9S B12108435 H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH

H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH

Cat. No.: B12108435
M. Wt: 905.0 g/mol
InChI Key: CLUQWSRYSHBBDD-UHFFFAOYSA-N
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Description

Adrenocorticotropic hormone (4-9) is a peptide fragment derived from the larger adrenocorticotropic hormone. This fragment consists of the amino acid sequence methionine-glutamate-histidine-phenylalanine-arginine-tryptophan. Adrenocorticotropic hormone (4-9) has been studied for its potential neuroprotective and neuroregenerative properties, particularly in the context of nervous system damage and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adrenocorticotropic hormone (4-9) can be synthesized using solid-phase peptide synthesis, a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of adrenocorticotropic hormone (4-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography are often employed to ensure high purity and yield. The process is optimized to minimize production costs and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Adrenocorticotropic hormone (4-9) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the adrenocorticotropic hormone (4-9) peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification .

Scientific Research Applications

Mechanism of Action

Adrenocorticotropic hormone (4-9) exerts its effects by interacting with specific receptors on the surface of neurons. It activates signaling pathways that promote cell survival, growth, and differentiation. The peptide is believed to enhance protein and RNA synthesis in neurons, leading to increased production of neurotransmitters and neurotrophic factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adrenocorticotropic hormone (4-9) is unique in its ability to promote nerve regeneration without exerting significant endocrine effects. This makes it a valuable candidate for therapeutic applications targeting the nervous system .

Properties

IUPAC Name

4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N12O9S/c1-64-17-15-28(43)36(57)50-31(13-14-35(55)56)38(59)53-33(20-26-22-46-23-49-26)40(61)52-32(18-24-8-3-2-4-9-24)39(60)51-30(12-7-16-47-42(44)45)37(58)54-34(41(62)63)19-25-21-48-29-11-6-5-10-27(25)29/h2-6,8-11,21-23,28,30-34,48H,7,12-20,43H2,1H3,(H,46,49)(H,50,57)(H,51,60)(H,52,61)(H,53,59)(H,54,58)(H,55,56)(H,62,63)(H4,44,45,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUQWSRYSHBBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N12O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

905.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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